8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
CAS No.: 140911-31-5
Cat. No.: VC21093395
Molecular Formula: C6H2ClF3N4
Molecular Weight: 222.55 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine - 140911-31-5](/images/no_structure.jpg)
Specification
CAS No. | 140911-31-5 |
---|---|
Molecular Formula | C6H2ClF3N4 |
Molecular Weight | 222.55 g/mol |
IUPAC Name | 8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
Standard InChI | InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H |
Standard InChI Key | MTJVSFDBHKNNPB-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl |
Canonical SMILES | C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl |
Introduction
Chemical Properties and Structure
8-Chloro-3-(trifluoromethyl)- triazolo[4,3-a]pyrazine (CAS: 140911-31-5) is characterized by its fused ring system consisting of a triazole ring attached to a pyrazine ring, with a chlorine substituent at the 8-position and a trifluoromethyl group at the 3-position . This electron-deficient heterocyclic compound possesses unique electronic properties that contribute to its biological activity.
Physical and Chemical Characteristics
The compound's key properties are summarized in the following table:
The presence of the trifluoromethyl group significantly affects the compound's electronic properties and lipophilicity, which are crucial factors in determining its biological activity and drug-like characteristics. The chlorine atom at the 8-position provides an additional reactive site for potential derivatization, enabling the creation of diverse analogs with modified properties.
Structural Features
The 1,2,4-triazolo[4,3-a]pyrazine scaffold represents an important class of nitrogen-containing heterocycles that displays a variety of biological activities relevant to drug discovery and development . The compound's structure can be visualized as a planar bicyclic system with multiple nitrogen atoms that can participate in hydrogen bonding with biological targets, while the trifluoromethyl and chloro substituents contribute to specific binding interactions and metabolic stability.
Synthesis Methods
Several synthetic routes have been developed for the preparation of triazolo[4,3-a]pyrazine derivatives, which can be adapted for the synthesis of 8-Chloro-3-(trifluoromethyl)- triazolo[4,3-a]pyrazine.
General Synthetic Approach
A common synthetic pathway involves:
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Formation of a hydrazine-substituted pyrazine intermediate
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Cyclization to form the triazole ring
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Introduction of the trifluoromethyl group
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Purification and characterization
The synthesis typically begins with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate to form 2-chloro-3-hydrazinylpyrazine. This intermediate then undergoes cyclization, often using an appropriate orthoesters or similar reagents to introduce the desired substituent at the 3-position .
Advanced Synthetic Methods
Recent research has explored tele-substitution reactions in the synthesis of triazolopyrazine derivatives, which represent an interesting synthetic approach for these compounds . These reactions involve substitution at a position distant from the leaving group, providing unique synthetic opportunities. Conditions that favor the tele-substitution pathway include the use of increased equivalents of nucleophile, decreased equivalents of base, softer nucleophiles, less polar solvents, and larger halogens on the electrophile .
Biological Activities
The 1,2,4-triazolo[4,3-a]pyrazine scaffold, including 8-Chloro-3-(trifluoromethyl)- triazolo[4,3-a]pyrazine and related derivatives, exhibits significant biological activities that make it attractive for pharmaceutical development.
Antimalarial Properties
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has demonstrated promising antimalarial activity. The Open Source Malaria (OSM) consortium has designated this class of compounds as "Series 4" for investigation due to their potent antimalarial properties . These compounds have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Several advantages of this compound class as antimalarials include:
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In vitro potency down to 0.016 μM against Plasmodium falciparum
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Human liver microsomal and hepatocyte stability
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Low cytotoxicity, suggesting good selectivity
The mechanism of action appears to involve inhibition of PfATP4, a Na⁺/H⁺-ATPase essential for the malaria parasite to regulate sodium levels and maintain cell homeostasis . Disruption of this process leads to an increase in the acid load of the cell, resulting in parasite growth inhibition and ultimately parasite death.
Anticancer Activity
Research on triazolo[4,3-a]pyrazine derivatives has revealed significant anticancer properties. Studies have shown that these compounds can exhibit inhibitory activities toward c-Met/VEGFR-2 kinases and demonstrate antiproliferative effects against various cancer cell lines .
For example, one study found that novel triazolo[4,3-a]pyrazine derivatives showed excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines with IC₅₀ values as low as 0.98±0.08, 1.05±0.17, and 1.28±0.25 μM, respectively . The mechanism appears to involve cell cycle arrest in the G0/G1 phase and induction of apoptosis in cancer cells in a dose-dependent manner.
Other Biological Activities
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has also been associated with other important biological activities, including:
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Binding to the N-methyl-D-aspartate subtype 2B receptor, important in neurological diseases
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Activity as bromodomain inhibitors, with implications for cancer therapy
These diverse biological activities highlight the versatility of this scaffold in drug discovery and development.
Structure-Activity Relationships
The biological activity of triazolo[4,3-a]pyrazine derivatives is significantly influenced by the nature and position of substituents on the core scaffold.
Effect of Substituents
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The trifluoromethyl group at the 3-position:
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Enhances lipophilicity and metabolic stability
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Improves pharmacokinetic properties
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Influences electronic distribution, affecting interactions with biological targets
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The chloro substituent at the 8-position:
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Serves as a site for further functionalization
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Contributes to binding interactions with target proteins
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Alters the electron density of the aromatic system
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Comparison with Similar Compounds
Several structurally related compounds provide valuable insights into structure-activity relationships:
These structural analogs provide a framework for understanding how specific modifications affect biological activity, guiding the design of new derivatives with potentially enhanced properties.
Research Applications
Pharmaceutical Development
8-Chloro-3-(trifluoromethyl)- triazolo[4,3-a]pyrazine and related compounds have significant potential in pharmaceutical research, particularly in the development of new antimalarial and anticancer agents. The compound's favorable properties include:
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Potent biological activity against specific targets
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Suitable physicochemical properties for drug development
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Versatile scaffold allowing for diverse structural modifications
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Multiple potential therapeutic applications
Medicinal Chemistry Research
The compound serves as an important scaffold for medicinal chemistry research, offering opportunities for:
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Structure-activity relationship studies
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Fragment-based drug design
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Development of multi-target directed ligands
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Exploration of novel heterocyclic chemistry
Research has shown that the triazolopyrazine scaffold can be optimized to target specific biological pathways relevant to various diseases, making it a valuable starting point for drug discovery efforts .
Future Research Directions
Future research on 8-Chloro-3-(trifluoromethyl)- triazolo[4,3-a]pyrazine and related compounds may focus on:
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Detailed pharmacokinetic and pharmacodynamic profiling
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Optimization of selectivity for specific targets
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Development of more efficient synthetic routes
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Exploration of combination therapies
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Investigation of additional biological targets and activities
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Creation of focused libraries of derivatives with enhanced properties
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